Rimtoregtide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rimtoregtide is a synthetic polypeptide compound known for its significant therapeutic potential. It has been primarily investigated for its ability to reduce the levels of amylase and lipase in the blood, which are elevated during acute pancreatitis . This compound is also recognized for its role as a stimulant of beta-nerve growth factor and an antagonist of toll-like receptor 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rimtoregtide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of polypeptides. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Rimtoregtide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide chain.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity or stability .
Scientific Research Applications
Rimtoregtide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in promoting nerve growth and reducing inflammation.
Industry: Used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Rimtoregtide exerts its effects through multiple mechanisms:
Beta-nerve growth factor stimulation: Promotes nerve growth and repair.
Toll-like receptor 4 antagonism: Reduces inflammation by inhibiting the signaling pathways associated with this receptor.
Autophagy promotion: Enhances the degradation of damaged cellular components, thereby protecting cells from stress.
Comparison with Similar Compounds
Rimtoregtide is unique compared to other similar compounds due to its dual action as a beta-nerve growth factor stimulant and a toll-like receptor 4 antagonist. Similar compounds include:
Regenerating islet-derived protein 3-alpha: Shares similar biological activities but differs in its molecular structure and specific targets.
Other synthetic peptides: May have similar therapeutic effects but differ in their specific mechanisms of action and molecular targets.
This compound stands out due to its multifaceted therapeutic potential and its ability to target multiple pathways simultaneously.
Properties
CAS No. |
2251722-35-5 |
---|---|
Molecular Formula |
C65H101N19O22 |
Molecular Weight |
1500.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C65H101N19O22/c1-10-33(6)52(74-36(9)88)61(101)70-25-48(89)75-39(17-31(2)3)56(96)78-41(20-38-23-67-30-72-38)57(97)79-43(21-51(92)93)64(104)84-16-12-14-47(84)60(100)81-44(27-85)58(98)77-40(19-37-22-66-29-71-37)55(95)69-26-50(91)82-53(35(8)87)62(102)80-42(18-32(4)5)63(103)83-15-11-13-46(83)59(99)73-34(7)54(94)68-24-49(90)76-45(28-86)65(105)106/h22-23,29-35,39-47,52-53,85-87H,10-21,24-28H2,1-9H3,(H,66,71)(H,67,72)(H,68,94)(H,69,95)(H,70,101)(H,73,99)(H,74,88)(H,75,89)(H,76,90)(H,77,98)(H,78,96)(H,79,97)(H,80,102)(H,81,100)(H,82,91)(H,92,93)(H,105,106)/t33-,34-,35+,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |
InChI Key |
PAVULCXCHYUXAY-NTUCKVCISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.